N-{2-[(cyclopentylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(2-{[(Cyclopentylamino)carbothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-{[(Cyclopentylamino)carbothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring followed by the introduction of the carboxamide and cyclopentylamino groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-{[(Cyclopentylamino)carbothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N~3~-(2-{[(Cyclopentylamino)carbothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-(2-{[(Cyclopentylamino)carbothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~3~-(2-{[(Cyclohexylamino)carbothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- N~3~-(2-{[(Cyclopropylamino)carbothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Uniqueness
N~3~-(2-{[(Cyclopentylamino)carbothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopentylamino group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H23N5OS |
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Molecular Weight |
309.43 g/mol |
IUPAC Name |
N-[2-(cyclopentylcarbamothioylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H23N5OS/c1-10-9-12(18-19(10)2)13(20)15-7-8-16-14(21)17-11-5-3-4-6-11/h9,11H,3-8H2,1-2H3,(H,15,20)(H2,16,17,21) |
InChI Key |
FAVLHLRJUMYZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCCNC(=S)NC2CCCC2 |
Origin of Product |
United States |
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